[(Ethylsulfanyl)ethynyl]benzene
Description
[(Ethylsulfanyl)ethynyl]benzene is a benzene derivative featuring an ethynyl group (C≡C) substituted with an ethylsulfanyl moiety (S-CH₂CH₃). The compound’s structure combines the aromatic stability of benzene with the linear geometry of the ethynyl group and the electron-rich sulfur atom. This unique combination confers distinct electronic and steric properties, making it valuable in organic synthesis and materials science.
Properties
CAS No. |
14476-62-1 |
|---|---|
Molecular Formula |
C10H10S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-ethylsulfanylethynylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChI Key |
OIBZCMSPZCVBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethylsulfanyl)ethynyl]benzene typically involves the reaction of ethynylbenzene with ethylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(Ethylsulfanyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form ethylbenzene derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylbenzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(Ethylsulfanyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Ethylsulfanyl)ethynyl]benzene involves its interaction with various molecular targets. The ethylsulfanyl group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds and modifying the structure of target molecules.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Features
Key Comparisons :
- Phenylacetylene lacks the ethylsulfanyl group, resulting in lower steric hindrance and simpler reactivity (e.g., barrierless reaction with benzene radicals ).
- 1,3,5-Triethynylbenzene exhibits multi-dentate binding sites for metal coordination, unlike the mono-ethynyl structure of this compound .
Reactivity in Cross-Coupling Reactions
The ethylsulfanyl group may influence Sonogashira coupling efficiency. For example, in , iodo- and bromo-substituents on thiophene dictate regioselectivity during ethynyl group introduction. Similarly, the sulfur atom in this compound could act as a directing group or steric hindrance, altering coupling outcomes compared to phenylacetylene .
Electronic and Steric Effects
- This contrasts with electron-withdrawing groups (e.g., carboxylic acids in ), which reduce electron density on the benzene ring .
Table 2: Substituent Effects on Antimicrobial Activity (Adapted from )
| Compound (Example) | Substituent | Inhibition (%) | Key Insight |
|---|---|---|---|
| Hit compound 1 | None (reference) | 85.3 ± 1.5 | Baseline activity |
| Compound 2 | 2-Ethynyl | 71.4 ± 1.8 | Moderate steric hindrance |
| Compound 9 | 3-Hydroxyl | 96.3 ± 0.6 | Hydrogen bonding enhances binding |
| This compound* | Ethylsulfanyl | Inferred | Potential sulfur-mediated interactions |
Insights :
- Substituents like hydroxyl groups (Compound 9) significantly boost activity via hydrogen bonding. The ethylsulfanyl group in this compound may offer similar advantages through sulfur’s polarizability or metal coordination .
Physical and Chemical Properties
- Solubility : The ethylsulfanyl group likely increases hydrophobicity compared to polar substituents (e.g., hydroxyl or carboxylic acid).
- Stability : Sulfur-containing compounds are prone to oxidation, suggesting this compound may form sulfoxides under oxidative conditions, unlike phenylacetylene.
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